molecular formula C16H13NO4 B2951737 2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate CAS No. 866156-24-3

2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate

Cat. No.: B2951737
CAS No.: 866156-24-3
M. Wt: 283.283
InChI Key: MCJVQRBDTYTNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-oxo-9-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate features a tricyclic scaffold with a fused oxa (oxygen-containing) ring and an oxo (keto) group at position 2. This structure is characteristic of bioactive molecules, often employed in central nervous system (CNS) therapeutics or enzyme-targeted agents due to its rigid, planar geometry and hydrogen-bonding capabilities .

Properties

IUPAC Name

(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-17-16(19)21-11-6-7-14-13(8-11)15(18)12-5-3-2-4-10(12)9-20-14/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJVQRBDTYTNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate is a complex organic compound with potential biological activity that has garnered attention in various fields including pharmacology and toxicology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₂O₄
  • Molecular Weight : 268.26 g/mol
  • CAS Number : 294853-36-4

The primary mechanism of action for compounds in the carbamate class, including N-methylcarbamate derivatives, involves the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in synaptic clefts. Inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Key Findings

  • Acetylcholinesterase Inhibition : Studies have shown that N-methylcarbamate derivatives can significantly inhibit AChE activity in both in vitro and in vivo models. For example, a study demonstrated that exposure to similar carbamate compounds resulted in dose-dependent inhibition of AChE activity in rats .
  • Neurotoxicity : The neurotoxic effects are characterized by symptoms such as tremors, convulsions, and respiratory distress due to excessive cholinergic stimulation. Clinical signs observed during exposure include rapid tremors and irregular gasping .
  • Reversibility : Unlike organophosphates, the effects of carbamate-induced AChE inhibition are generally reversible after cessation of exposure, with recovery times varying based on the dose and duration of exposure .

Study 1: Acute Toxicity Assessment

A study assessed the acute toxicity of a related carbamate compound on Wistar rats. The results indicated that mortality rates increased with higher doses, with significant behavioral changes observed at doses as low as 0.1 mg/kg body weight .

Study 2: Cholinesterase Activity Measurement

In another investigation involving human subjects exposed to methomyl (a related carbamate), plasma and erythrocyte cholinesterase activities were measured pre-dose and at intervals post-dose. The study found that inhibition peaked at approximately 45 minutes post-exposure, with significant decreases recorded at higher doses .

Biological Activity Summary Table

Biological ActivityEffectReference
AChE InhibitionSignificant dose-dependent inhibition observed
Neurotoxic EffectsTremors, convulsions noted during exposure
Recovery TimeGenerally reversible effects; varies by exposure

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

Heteroatom Arrangements: The 9-oxa group in the target compound contrasts with 9-aza in amitriptyline derivatives (e.g., Amoxapine, ). Triaza cores (e.g., ) introduce multiple hydrogen-bonding sites, which may improve solubility but reduce blood-brain barrier penetration compared to oxa/aza hybrids .

Substituent Effects :

  • N-methylcarbamate in the target compound may confer metabolic resistance compared to ester-based substituents (e.g., Eslicarbazepine’s acetate group, ). Carbamates are less prone to hydrolysis than esters, extending half-life .
  • Trifluoromethoxy groups () enhance lipophilicity and bioavailability, a trait absent in the target compound but critical for CNS penetration in analogs .
Pharmacokinetic and Physicochemical Properties
  • Oral Bioavailability : The antithrombotic agent in demonstrates high oral bioavailability in preclinical models (~80% in rats), likely due to its chloro-difluorophenyl group enhancing metabolic stability . The target compound’s carbamate may similarly resist first-pass metabolism.
  • Solubility : Eslicarbazepine’s acetate group improves water solubility (critical for anticonvulsant efficacy), whereas N-methylcarbamates are typically less polar, favoring lipid membrane diffusion .
  • Metabolism : Compounds with CYP2D6 substrates (e.g., Amitriptyline, ) face polymorphic metabolism risks, whereas carbamates are often processed by esterases or CYP3A4, reducing interpatient variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.